1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride
CAS No.: 1803593-91-0
Cat. No.: VC2876895
Molecular Formula: C9H15ClN4O
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803593-91-0 |
|---|---|
| Molecular Formula | C9H15ClN4O |
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | (4-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H14N4O.ClH/c1-12-6-7(10)8(11-12)9(14)13-4-2-3-5-13;/h6H,2-5,10H2,1H3;1H |
| Standard InChI Key | GZTBGMXZGOYNGD-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C(=O)N2CCCC2)N.Cl |
| Canonical SMILES | CN1C=C(C(=N1)C(=O)N2CCCC2)N.Cl |
Introduction
Chemical Identity and Structure
1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride is characterized by a pyrazole core with specific functional group substitutions. The compound features a methylated nitrogen at position 1 of the pyrazole ring, an amine group at position 4, and a pyrrolidine-1-carbonyl group at position 3, with the molecule existing as a hydrochloride salt.
Chemical Identifiers
The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride
| Identifier | Value |
|---|---|
| CAS Number | 1803593-91-0 |
| IUPAC Name | (4-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone; hydrochloride |
| MDL Number | MFCD28012216 |
| PubChem CID | 75525621 |
| InChI | InChI=1S/C9H14N4O.ClH/c1-12-6-7(10)8(11-12)9(14)13-4-2-3-5-13;/h6H,2-5,10H2,1H3;1H |
| InChI Key | GZTBGMXZGOYNGD-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C(=O)N2CCCC2)N.Cl |
Physicochemical Properties
The physicochemical properties of the compound are essential for understanding its behavior in various applications and research settings, as detailed in Table 2.
Table 2: Physicochemical Properties of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₄O |
| Molecular Weight | 230.69 g/mol |
| Appearance | Powder |
| Base Compound Formula | C₉H₁₄N₄O |
| Base Compound Weight | 194.23 g/mol |
| Storage Condition | Room Temperature |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride involves a series of chemical reactions utilizing pyrazole and pyrrolidine derivatives as key starting materials. While the specific synthetic routes may vary depending on desired purity and scale, the general approach typically involves:
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Formation of the pyrazole core structure
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Introduction of the methyl group at the N1 position
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Incorporation of the pyrrolidine-1-carbonyl group at position 3
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Addition of the amine functionality at position 4
The synthesis pathway is related to other pyrazole derivatives' preparation methods, which often involve the reaction of hydrazines with β-dicarbonyl compounds followed by selective functionalization of the resulting pyrazole ring.
Chemical Reactivity
As a functionalized pyrazole, this compound exhibits reactivity patterns typical of heterocyclic amines. The presence of the following functional groups contributes to its chemical behavior:
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The pyrazole nitrogen atoms can participate in hydrogen bonding and coordinate with metals
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The primary amine group at position 4 can undergo various nucleophilic reactions
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The carbonyl group connected to the pyrrolidine ring can participate in typical carbonyl chemistry
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The salt form affects solubility and stability characteristics
Applications in Research and Development
Pharmaceutical Research
1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride has potential applications in pharmaceutical research, primarily as:
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A building block for the synthesis of more complex bioactive molecules
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A potential lead compound for developing therapeutic agents
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A chemical intermediate in drug discovery programs
Pyrazole derivatives similar to this compound have demonstrated various biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific bioactivity profile of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride itself requires further investigation through targeted biological screening and structure-activity relationship studies.
Chemical Building Block
The compound serves as a valuable building block in organic synthesis. The functionalized pyrazole core with an amine group provides an excellent platform for further derivatization, making it useful in the creation of:
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Compound libraries for high-throughput screening
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Novel heterocyclic scaffolds with potential biological activities
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Specialty chemicals and research reagents
Structural Comparison to Related Compounds
Understanding the structural relationship between 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine hydrochloride and similar compounds helps contextualize its potential applications and properties.
Table 3: Structurally Related Compounds
| Compound | CAS Number | Structural Relationship |
|---|---|---|
| 1-methyl-1H-pyrazol-4-amine | 69843-13-6 | Lacks the pyrrolidine-1-carbonyl group at position 3 |
| 3-Methoxy-1-methyl-1H-pyrazol-4-amine | 332069-74-6 | Contains a methoxy group instead of pyrrolidine-1-carbonyl |
| 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride | 1431962-46-7 | Contains a methoxy group instead of pyrrolidine-1-carbonyl |
| 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine (free base) | 1352200-15-7 | Non-salt form of the target compound |
These structural relationships demonstrate how minor modifications to the pyrazole core can lead to a diverse range of compounds with potentially different biological activities and physicochemical properties .
| Supplier | Catalog/Product Code | Purity Specification | Special Notes |
|---|---|---|---|
| Vulcan Chemical | VC2876895 | Research grade | For research use only |
| American Elements | OMXX-292791-01 | Unspecified | Life science catalog item |
| AK Scientific | 6648DX | 95% | Store long-term in cool, dry place |
| BOC Sciences | BB054600 | Unspecified | Research chemical for organic synthesis |
| Ambeed | Not specified | Unspecified | Available for research purposes |
The compound is typically supplied in various quantities ranging from milligram amounts for research purposes to larger quantities for synthetic applications. Pricing and availability may vary between suppliers and should be confirmed directly with the vendor .
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